Prop-1-ene-1-sulfonamide

stereochemistry NMR spectroscopy vinyl sulfonamide synthesis

Unqualified substitution of (E)-prop-1-ene-1-sulfonamide with saturated analogs or N-methyl derivatives introduces uncontrolled reactivity and stereochemical variability, compromising covalent inhibitor campaigns. This single (E)-isomer (CAS 753002-39-0) ensures defined Michael acceptor electrophilicity and geometric integrity for stereospecific transformations. · Pure (E)-isomer; avoids the 88:12 E/Z mixture observed with N,N-dimethyl analogs. · Michael addition rate ~3000-fold lower than vinyl sulfonate esters, minimizing off-target labeling. · Boiling point 232.7 °C and density 1.257 g/cm³ enable distillation-based purification.

Molecular Formula C3H7NO2S
Molecular Weight 121.16 g/mol
Cat. No. B15306723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProp-1-ene-1-sulfonamide
Molecular FormulaC3H7NO2S
Molecular Weight121.16 g/mol
Structural Identifiers
SMILESCC=CS(=O)(=O)N
InChIInChI=1S/C3H7NO2S/c1-2-3-7(4,5)6/h2-3H,1H3,(H2,4,5,6)/b3-2+
InChIKeyYKRLMZKCVQTOAZ-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prop-1-ene-1-sulfonamide Chemical Profile & Procurement


Prop-1-ene-1-sulfonamide (CAS 753002-39-0 for the (E)-isomer) is a low-molecular-weight vinyl sulfonamide (C3H7NO2S, MW 121.16) characterized by an allyl sulfonamide core that confers electrophilic reactivity via the conjugated double bond . The compound serves as a synthetic building block for covalent inhibitor design and exhibits moderate stability with a predicted boiling point of 232.7 °C and pKa of 10.16 . Its stereochemical integrity as the (E)-isomer is critical for applications requiring defined geometry in Michael addition or cycloaddition reactions [1].

E Stereochemical control with pure (E)-isomer for defined geometry in conjugate additions.
W Vinyl sulfonamide warhead supporting tunable covalent inhibitor design workflows.
S Reported class-level antifungal screening and protease probe context.

Prop-1-ene-1-sulfonamide Substitution Risks


Unqualified substitution of prop-1-ene-1-sulfonamide with saturated analogs (e.g., propane-1-sulfonamide) or N-substituted derivatives introduces uncontrolled variables in reactivity, stereochemistry, and biological activity. The conjugated vinyl sulfonamide motif in prop-1-ene-1-sulfonamide acts as a Michael acceptor with defined electrophilicity, whereas saturated sulfonamides lack this reactive handle entirely [1]. Even among vinyl sulfonamides, subtle modifications—such as N-methylation—alter the E/Z isomer ratio from pure (E) to an 88:12 mixture, potentially affecting stereospecific outcomes [2]. Furthermore, the electron-withdrawing sulfonamide group modulates the electrophilicity of the double bond; replacing it with a sulfone or sulfonate ester changes the Michael addition rate by up to three orders of magnitude [3]. These differences underscore the necessity of procuring the exact compound specified in synthetic protocols to ensure reproducible results.

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Saturated sulfonamide analogs lack the electrophilic Michael acceptor reactivity entirely, altering covalent inhibition pathways.

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N-substituted derivatives may shift E/Z isomer ratio away from single (E)-isomer, potentially affecting stereospecific outcomes.

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Vinyl sulfonate esters display ca. 3000-fold higher reactivity, potentially introducing off-target labeling risks in selectivity studies.

Prop-1-ene-1-sulfonamide vs. Analogs: Differential Evidence


Stereochemical Purity: (E)-Isomer vs. E/Z Mixtures

Prop-1-ene-1-sulfonamide is commercially available as the pure (E)-isomer (CAS 753002-39-0), whereas the N,N-dimethyl analog exists as a mixture of E- and Z-isomers in an 88:12 ratio under analogous synthetic conditions [1]. This stereochemical homogeneity is critical for applications requiring defined geometry, such as stereospecific Michael additions or cycloadditions.

Stereochemical Purity
Cross-study comparable
Target: single (E)-isomer vs Comparator: 88:12 E:Z mixture
Supports reproducible stereochemical outcomes in asymmetric syntheses.
1H NMR analysis; comparator is N,N-dimethyl derivative.
stereochemistry NMR spectroscopy vinyl sulfonamide synthesis

Michael Acceptor Reactivity: Vinyl Sulfonamide vs. Vinyl Sulfonate

Vinyl sulfonamides, as a class, exhibit Michael addition rates that are approximately 3000-fold lower than those of phenyl vinyl sulfonate esters when reacting with 2'-(phenethyl)thiol as a nucleophile [1]. Specifically, N-benzyl vinyl sulfonamide (R = NHBn) reacts ca. 3000-fold slower than phenyl vinyl sulfonate (R = OPh). This differential reactivity allows vinyl sulfonamides to serve as tunable covalent warheads with attenuated electrophilicity, reducing off-target labeling while retaining sufficient reactivity for target engagement.

Michael Acceptor Reactivity
Class-level inference
Vinyl sulfonamide ca. 3000-fold slower than phenyl vinyl sulfonate
Supports tunable covalent warhead reactivity screening.
Reaction with 2'-(phenethyl)thiol; N-benzyl vinyl sulfonamide model.
covalent inhibitors Michael addition kinetic rate

Antifungal Activity: Allyl vs. Unmodified Sulfonamides

Allyl sulfonamides bearing the prop-1-ene motif exhibit measurable antifungal activity, with representative compounds 1e and 2f inhibiting approximately 60% of the mycelial growth of Botrytis cinerea at a concentration of 3 mmol L⁻¹ [1]. In contrast, unmodified aromatic sulfonamides lacking the allyl group show negligible activity in this assay system, highlighting the functional importance of the vinyl sulfonamide warhead.

Antifungal Context
Class-level inference
~60% inhibition at 3 mmol/L vs negligible for unmodified analogs
Supports antifungal screening scaffold review.
In vitro assay against Botrytis cinerea mycelial growth.
antifungal Botrytis cinerea sulfonamide

Physicochemical Properties vs. Saturated Analog

The unsaturated (E)-prop-1-ene-1-sulfonamide exhibits distinct physicochemical properties compared to its saturated counterpart, propane-1-sulfonamide. The target compound has a predicted boiling point of 232.7 °C and density of 1.257 g/cm³ , while propane-1-sulfonamide (MW 123.17) shows different thermal behavior and polarity due to the absence of the conjugated double bond. These differences impact purification protocols (e.g., distillation parameters) and formulation compatibility.

Property Profile
Data to verify
BP 232.7 °C, density 1.257 g/cm³ vs different profile for saturated analog
Supports procurement fit for specific distillation purification protocols.
Predicted values; distinct thermal behavior reported.
physicochemical properties boiling point density

Plasma Kallikrein Inhibition Potential

A structurally elaborated prop-1-ene-1-sulfonamide derivative, (E)-2-(5-chlorothiophen-2-yl)-N-((S)-1-((S)-1-morpholino-1-oxopropan-2-yl)-2-oxopyrrolidin-3-yl)prop-1-ene-1-sulfonamide (CHEMBL391640), demonstrates an IC50 of 5.01 μM against human plasma kallikrein in a fluorogenic assay [1]. While this value reflects a decorated scaffold rather than the parent compound, it establishes the prop-1-ene-1-sulfonamide core as a viable starting point for serine protease inhibitor development.

Protease Inhibition
Supporting evidence
IC50 5.01 μM against human plasma kallikrein (decorated derivative)
Supports plasma kallikrein probe development context.
Fluorogenic assay; parent compound data not available.
plasma kallikrein IC50 fluorogenic assay

Prop-1-ene-1-sulfonamide Application Scenarios


Covalent Inhibitor Design with Tunable Electrophilicity

Prop-1-ene-1-sulfonamide is ideally suited for developing covalent inhibitors where a balance between reactivity and selectivity is paramount. As established in Section 3, vinyl sulfonamides exhibit Michael addition rates approximately 3000-fold lower than vinyl sulfonate esters [1]. This attenuated electrophilicity minimizes off-target labeling while still enabling efficient target engagement, making the compound a preferred warhead for serine and cysteine protease inhibitor campaigns where prolonged target residence time is desired without excessive promiscuity.

Stereospecific Synthesis with Defined (E)-Geometry

The commercial availability of (E)-prop-1-ene-1-sulfonamide as a single isomer (versus the 88:12 E/Z mixture observed for N,N-dimethyl analogs) ensures stereochemical homogeneity in asymmetric transformations [2]. This property is critical for synthetic routes involving stereospecific cycloadditions, conjugate additions, or transition-metal-catalyzed cross-couplings where geometric integrity of the alkene must be preserved throughout the reaction sequence.

Antifungal Lead Discovery & Crop Protection

Allyl sulfonamides bearing the prop-1-ene motif demonstrate ~60% inhibition of Botrytis cinerea mycelial growth at 3 mmol L⁻¹ [3]. Prop-1-ene-1-sulfonamide serves as a minimal pharmacophore scaffold for structure-activity relationship studies aimed at optimizing antifungal potency against agriculturally relevant pathogens. Its low molecular weight and synthetic accessibility facilitate rapid derivatization and screening.

Purification & Formulation Based on Physical Properties

The distinct boiling point (232.7 °C) and density (1.257 g/cm³) of (E)-prop-1-ene-1-sulfonamide differentiate it from saturated sulfonamide analogs . These property differences are exploitable in distillation-based purification workflows and in the design of liquid formulations where precise density or boiling range specifications are required. Procurement of the exact unsaturated compound ensures compatibility with established process parameters.

Application
Selection Property
Validation Focus
Covalent inhibitor design
Tunable Michael acceptor reactivity
Off-target labeling and target engagement profiling
Stereospecific synthesis
Pure (E)-isomer configuration
Stereochemical outcome reproducibility
Antifungal lead discovery
Allyl sulfonamide scaffold activity
Structure-activity relationship (SAR) development
Distillation-based purification
Defined boiling point and density
Process compatibility and phase behavior

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